Oxidation State at Sulfur: Sulfinyl vs. Sulfonyl Redox Potential and Synthetic Accessibility
The target compound occupies the intermediate sulfinyl oxidation state in the three-tier sulfur redox sequence: thioether (CAS 63362-28-7) → sulfinyl (CAS 63362-19-6, target) → sulfonyl (CAS 6965-87-3). Controlled oxidation of 2-(substituted thio)quinazolines with stoichiometric oxone proceeds chemo-selectively to the sulfone in 75–94% yield; the sulfinyl intermediate is isolable as a discrete species under milder conditions [1]. This establishes the target compound as both a synthetic precursor to the sulfone and a distinct chemical entity with different electronic properties. The sulfinyl group is polar (S=O dipole) and capable of hydrogen-bond acceptance, whereas the sulfone is more electron-withdrawing, and the thioether is hydrophobic and oxidizable. These differences directly impact chromatographic behavior, solubility, and biological target engagement .
| Evidence Dimension | Oxidation state at the 2-methylene sulfur substituent |
|---|---|
| Target Compound Data | Sulfinyl (sulfoxide), S=O, MW 236.29; polar, chiral, H-bond acceptor |
| Comparator Or Baseline | Sulfonyl analog (CAS 6965-87-3): sulfone, O=S=O, MW 252.29; achiral, strongly electron-withdrawing. Thioether precursor (CAS 63362-28-7): sulfide, S–CH₃, MW 204.29; hydrophobic, oxidizable, lacks 3-oxide |
| Quantified Difference | Sulfinyl → sulfonyl conversion achieved by oxone oxidation in 75–94% yield [1]; MW difference: +16 Da (sulfinyl → sulfonyl), −32 Da (sulfinyl → thioether without 3-oxide) |
| Conditions | Oxone, THF/H₂O, stoichiometric conditions; 2-(substituted thio)quinazoline substrates [1] |
Why This Matters
Procurement of the sulfinyl form provides access to three distinct oxidation states through controlled redox chemistry, whereas purchasing the sulfone or thioether locks the user into a single chemical entity with no upward or downward redox flexibility.
- [1] Pulakhandam SK, Reddy AS, Katari NK, Manda RPR, Jonnalagadda SB. Oxone Mediated Oxidation of 2-(aryl/alkyl thio) Quinazolines: A Green Approach. Curr Green Chem. 2018;5(2):122-128. View Source
